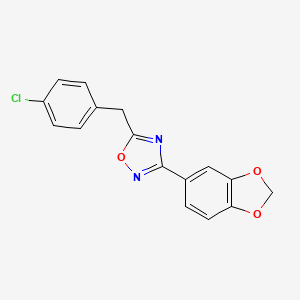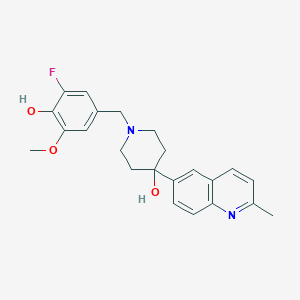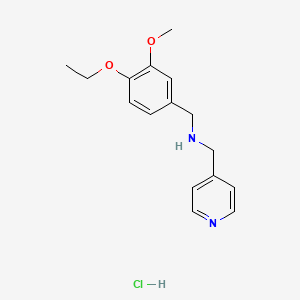
3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific targets in cells. For example, in cancer cells, this compound has been reported to inhibit the activity of enzymes involved in cell division and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been reported to exhibit various effects on cells and organisms, including:
- Inhibition of cell division and growth
- Induction of apoptosis
- Inhibition of inflammation
- Antimicrobial activity
- Insecticidal and fungicidal activity
- Fluorescent properties
実験室実験の利点と制限
The advantages of using 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole in lab experiments include its potential use in various scientific research applications, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole. Some of these directions include:
- Further studies on the mechanism of action of this compound
- Development of more efficient and sustainable synthesis methods
- Investigation of the potential use of this compound in the treatment of other diseases
- Exploration of the potential use of this compound in the development of new materials
- Investigation of the potential use of this compound as a natural alternative to synthetic pesticides and fungicides.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using different methods and has exhibited antimicrobial, antitumor, and anti-inflammatory activities. The mechanism of action of this compound is not fully understood, and there are several future directions for its study.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-chlorobenzyl hydrazine with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid. The resulting product is then reacted with cyanogen bromide to yield the final compound. Other methods involve the use of different reagents and solvents to achieve the desired product.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-1,2,4-oxadiazole has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of medicine, agriculture, and material science.
In medicine, this compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also shown potential as a drug candidate for the treatment of various diseases such as cancer, tuberculosis, and Alzheimer's disease.
In agriculture, this compound has been reported to exhibit insecticidal and fungicidal activities. This compound has shown potential as a natural alternative to synthetic pesticides and fungicides.
In material science, this compound has been reported to exhibit fluorescent properties. This compound has shown potential for use in the development of fluorescent sensors and materials.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-4-1-10(2-5-12)7-15-18-16(19-22-15)11-3-6-13-14(8-11)21-9-20-13/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIFFIZPNVATCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-fluorobenzyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5336998.png)
![4-methylbenzaldehyde O-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]oxime](/img/structure/B5337001.png)
![N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]glycine](/img/structure/B5337005.png)

![7-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5337016.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5337022.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-2-piperidinecarboxylate](/img/structure/B5337042.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5337045.png)

![4-fluoro-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5337053.png)

![3-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,4-triazole](/img/structure/B5337061.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(pyrazin-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5337066.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5337081.png)
